molecular formula C5H4Br2F2N2 B6223204 4-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole CAS No. 2763756-56-3

4-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole

Cat. No.: B6223204
CAS No.: 2763756-56-3
M. Wt: 289.9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole is a heterocyclic compound featuring a bromine atom, a bromodifluoromethyl group, and a methyl group attached to an imidazole ring. Imidazoles are an important class of compounds in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of bromine and a suitable solvent under controlled conditions to achieve selective bromination .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale bromination reactions using automated systems to ensure consistency and safety. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antifungal or antibacterial agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromodifluoromethyl group can enhance the compound’s binding affinity and specificity. The imidazole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(bromodifluoromethyl)-1H-imidazole
  • 4-Bromo-1-(bromodifluoromethyl)-1H-indole
  • 4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-pyrrole

Uniqueness

4-Bromo-1-(bromodifluoromethyl)-2-methyl-1H-imidazole is unique due to the presence of both a bromodifluoromethyl group and a methyl group on the imidazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

2763756-56-3

Molecular Formula

C5H4Br2F2N2

Molecular Weight

289.9

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.